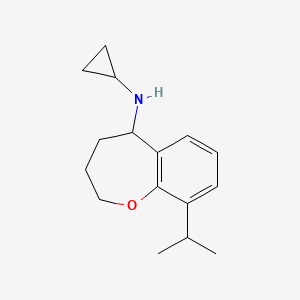

N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

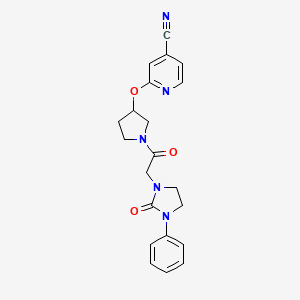

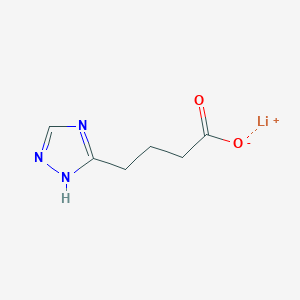

“N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is a chemical compound with the CAS Number: 1156776-10-1 . Its molecular weight is 245.36 . The IUPAC name for this compound is N-cyclopropyl-9-isopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO/c1-11(2)13-5-3-6-14-15(17-12-8-9-12)7-4-10-18-16(13)14/h3,5-6,11-12,15,17H,4,7-10H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis

The compound has a molecular weight of 245.36 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用

Stereoselective Synthesis and Structural Analysis :

- A study by Acosta Quintero et al. (2012) explored the stereoselective synthesis of novel polyfunctionalized tetrahydro-1-benzazepines. The synthesis involved a sequence of selective oxidation, intramolecular 1,3-dipolar cycloaddition, and reductive cleavage, with stereochemistry determined by NMR analysis and X-ray diffraction.

Mass Spectrometric Isomerization Studies :

- The mass spectrometric behavior of similar compounds, including tetrahydro-benzoxepins, was investigated in a study by Bravo et al. (1984). The study used various ionization methods to understand the isomerization processes in these compounds.

Synthesis and Computational Studies :

- Research by Almansour et al. (2016) focused on synthesizing benzimidazole-tethered oxazepine hybrids. They conducted extensive computational studies, including molecular structure calculations, charge distributions, and nonlinear optical properties.

Multi-step Synthetic Procedures :

- The work of Bobowski et al. (1979) described multi-step synthetic procedures for preparing various tetrahydro-benzazepine derivatives, exploring different methods and discussing the biological activities of these compounds.

Efficient Synthesis of Tetrahydro-1,3-oxazepines :

- Skvorcova et al. (2015) developed an efficient synthesis method for tetrahydro-1,3-oxazepines, involving the regioselective intramolecular amination of cyclopropylmethyl cation (Skvorcova, Grigorjeva, & Jirgensons, 2015). This method yielded diastereoselective trans-tetrahydro-1,3-oxazepines and provided insights into the transformation of these compounds to homoallylamine derivatives.

Muscarinic Receptor Antagonist Synthesis :

- A study by Bradshaw et al. (2008) focused on the development of tetrahydro-benzazepin-4-ones as potentially selective muscarinic (M3) receptor antagonists. The study detailed the synthetic approaches and pharmacological properties of these compounds.

Safety and Hazards

特性

IUPAC Name |

N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-11(2)13-5-3-6-14-15(17-12-8-9-12)7-4-10-18-16(13)14/h3,5-6,11-12,15,17H,4,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKHMLGMPPHTKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1OCCCC2NC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2365873.png)

![2-(2-(3-Nitrophenyl)vinyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2365875.png)

![N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2365885.png)

![5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid](/img/structure/B2365892.png)

![Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide](/img/structure/B2365893.png)